molecular formula C10H9N3O3 B5061412 N-(cyanomethyl)-3-methyl-4-nitrobenzamide

N-(cyanomethyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5061412
M. Wt: 219.20 g/mol
InChI Key: YPYWVQJAVOVOJV-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanomethyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with cyanomethylating agents. One common method is the reaction of 3-methyl-4-nitrobenzoic acid with cyanomethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products:

    Reduction: 3-methyl-4-amino-benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Cyclization: Heterocyclic compounds with potential biological activity.

Scientific Research Applications

N-(cyanomethyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanomethyl group can also participate in reactions that modify the activity of enzymes or receptors, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • N-(cyanomethyl)-2-methyl-4-nitrobenzamide
  • N-(cyanomethyl)-3-methyl-5-nitrobenzamide
  • N-(cyanomethyl)-3-methyl-4-chlorobenzamide

Comparison: N-(cyanomethyl)-3-methyl-4-nitrobenzamide is unique due to the specific positioning of the methyl and nitro groups on the benzamide core. This positioning influences its reactivity and biological activity, making it distinct from other similar compounds. The presence of the nitro group at the 4-position, in particular, enhances its potential for reduction and subsequent biological interactions.

Properties

IUPAC Name

N-(cyanomethyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-6-8(10(14)12-5-4-11)2-3-9(7)13(15)16/h2-3,6H,5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYWVQJAVOVOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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